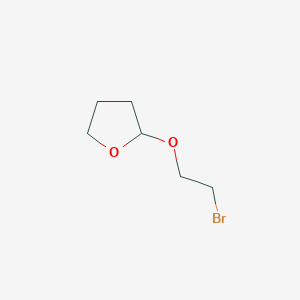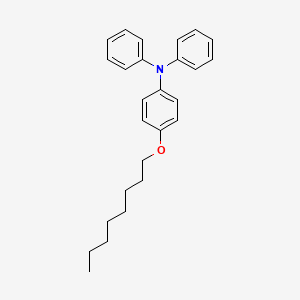
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the hydroxyphenyl and methyl groups in the structure can influence the compound’s reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common synthetic routes include:
Condensation Reaction: Reacting 2-hydroxyacetophenone with methylhydrazine under acidic or basic conditions to form the desired pyrazolone.
Cyclization: Using catalysts such as acids or bases to promote the cyclization of intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are used where the reactants are mixed and allowed to react over a specific period.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to ensure a steady production rate and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazolone ring can be reduced under specific conditions to form dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolone moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acids or bases to facilitate cyclization and substitution reactions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydropyrazolone derivatives.
Substitution Products: Various substituted pyrazolones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory, analgesic, and antipyretic drugs.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Used in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and lead to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-methyl-: Lacks the hydroxyphenyl group, which may result in different reactivity and biological activity.
3H-Pyrazol-3-one, 2,4-dihydro-2-(4-hydroxyphenyl)-5-methyl-: The hydroxy group is positioned differently, which can influence its chemical properties and interactions.
Uniqueness
The presence of the hydroxyphenyl group at the 2-position and the methyl group at the 5-position makes 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one unique
Eigenschaften
CAS-Nummer |
19685-20-2 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-10(14)12(11-7)8-4-2-3-5-9(8)13/h2-5,13H,6H2,1H3 |
InChI-Schlüssel |
RTNRIGKGQLASIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657252.png)

![tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B8657268.png)
![3-{4-[(Methylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B8657276.png)





![2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine](/img/structure/B8657320.png)

